2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione
Overview
Description
2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione: is an organic compound with the molecular formula C14H20Cl2O2 It is characterized by the presence of two tert-butyl groups, two chlorine atoms, and two ketone functionalities within a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione typically involves the chlorination of 2,5-Ditert-butyl-2-cyclohexene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions of the cyclohexene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced to form 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexanol, where the ketone groups are converted to hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
- 2,5-Ditert-butyl-2-cyclohexene-1,4-dione
- 2,5-Ditert-butyl-5,6-dibromo-2-cyclohexene-1,4-dione
- 2,5-Ditert-butyl-5,6-difluoro-2-cyclohexene-1,4-dione
Comparison:
2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its bromine or fluorine analogs. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity. This compound’s specific structural features make it a valuable tool in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-ditert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O2/c1-12(2,3)8-7-9(17)14(16,13(4,5)6)11(15)10(8)18/h7,11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSACLUOJBWRMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(C(C1=O)Cl)(C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955244 | |
Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33611-72-2 | |
Record name | 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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